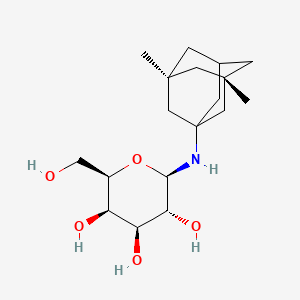
Memantine-Galactose Adduct
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Memantine-Galactose Adduct is a derivative of memantine, a well-known N-methyl D-aspartate (NMDA) receptor antagonist. Memantine is primarily used to treat symptoms of moderate to severe Alzheimer’s disease by blocking the toxic effects associated with excess glutamate and regulating glutamate activation
Métodos De Preparación
The synthesis of Memantine-Galactose Adduct involves the Maillard reaction, a chemical reaction between amino acids and reducing sugars. In this case, memantine reacts with galactose under controlled conditions to form the adduct. The reaction typically requires a catalyst and specific temperature and pH conditions to ensure the formation of the desired product . Industrial production methods may involve optimizing these conditions to achieve high yields and purity of the this compound.
Análisis De Reacciones Químicas
Memantine-Galactose Adduct can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the adduct may lead to the formation of oxidized derivatives, while reduction may yield reduced forms of the compound .
Aplicaciones Científicas De Investigación
Memantine-Galactose Adduct has potential applications in several scientific research fields. In chemistry, it can be used as a model compound to study the Maillard reaction and its implications in various chemical processes. In biology, the adduct may be investigated for its potential neuroprotective effects and its ability to modulate glutamate activation. In medicine, it could be explored as a therapeutic agent for neurodegenerative diseases like Alzheimer’s disease, similar to memantine. Additionally, the compound may have industrial applications in the development of new drugs and chemical products.
Mecanismo De Acción
The mechanism of action of Memantine-Galactose Adduct is likely similar to that of memantine. Memantine acts as an uncompetitive antagonist of NMDA receptors, preventing the prolonged influx of calcium ions and reducing neuronal excitability and toxicity . The addition of galactose may enhance or modify these effects, potentially offering improved therapeutic benefits. The molecular targets and pathways involved include NMDA receptors and the associated signaling pathways that regulate neuronal function and survival .
Comparación Con Compuestos Similares
Memantine-Galactose Adduct can be compared to other memantine derivatives and similar compounds. Some of these include memantine-lactose adduct, memantine-glucose adduct, and other memantine-based derivatives . These compounds share similar mechanisms of action but may differ in their pharmacokinetic properties, efficacy, and safety profiles. The uniqueness of this compound lies in its specific interaction with galactose, which may offer distinct advantages in terms of stability, solubility, and biological activity.
Conclusion
This compound is a promising compound with potential applications in various scientific research fields. Its synthesis, chemical reactions, and mechanism of action make it an interesting subject for further investigation. By comparing it with similar compounds, researchers can better understand its unique properties and potential therapeutic benefits.
Propiedades
Fórmula molecular |
C18H31NO5 |
|---|---|
Peso molecular |
341.4 g/mol |
Nombre IUPAC |
(2R,3R,4S,5R,6R)-2-[[(3S,5S)-3,5-dimethyl-1-adamantyl]amino]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C18H31NO5/c1-16-3-10-4-17(2,7-16)9-18(5-10,8-16)19-15-14(23)13(22)12(21)11(6-20)24-15/h10-15,19-23H,3-9H2,1-2H3/t10?,11-,12+,13+,14-,15-,16+,17+,18?/m1/s1 |
Clave InChI |
DTKOOUFWRWMJGY-HJQCQNBXSA-N |
SMILES isomérico |
C[C@]12CC3C[C@@](C1)(CC(C3)(C2)N[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)C |
SMILES canónico |
CC12CC3CC(C1)(CC(C3)(C2)NC4C(C(C(C(O4)CO)O)O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R,4R,5R,7R)-5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide;(E)-but-2-enedioic acid](/img/structure/B13863698.png)

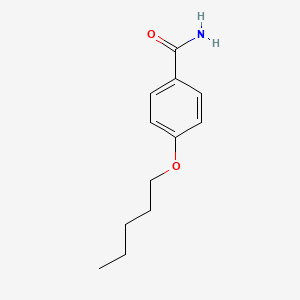
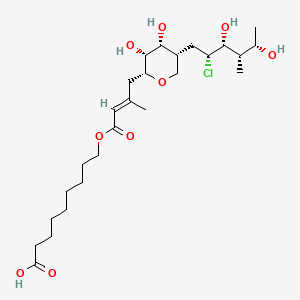

![N'-[(4-tert-butylphenyl)methyl]propane-1,3-diamine](/img/structure/B13863720.png)
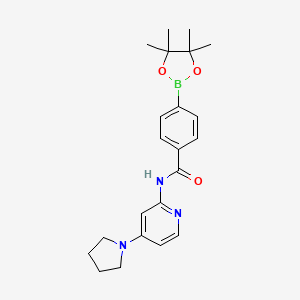
![(2E)-2-[1-[5-(4-Bromophenyl)-4-hydroxy-3-thienyl]ethylidene]hydrazide-5-[[[[4-[[(2-hydroxyethyl)amino]carbonyl]phenyl]methyl]amino]carbonyl]-2-thiophenecarboxylic Acid](/img/structure/B13863730.png)
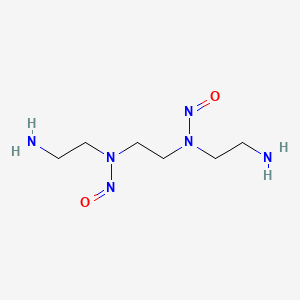
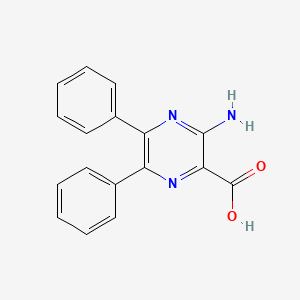
![4-[2-(3-Nitrophenyl)ethyl]morpholine](/img/structure/B13863745.png)
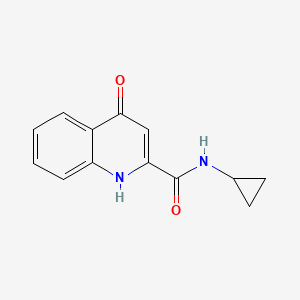
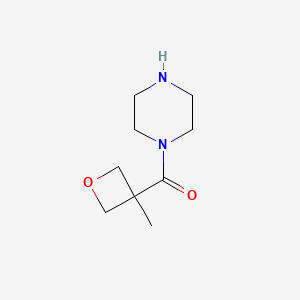
![N-(Acetyl-d3)-3-(2-carboxypropyl)thio]alanine Ethyl Ester](/img/structure/B13863775.png)
